molecular formula C8H6N2O3 B8693804 4-Hydroxy-3-methyl-5-nitrobenzonitrile

4-Hydroxy-3-methyl-5-nitrobenzonitrile

Cat. No.: B8693804
M. Wt: 178.14 g/mol
InChI Key: BZPGMKZWOVKMBB-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-5-nitrobenzonitrile is a benzonitrile derivative featuring a hydroxyl (-OH) group at position 4, a methyl (-CH₃) group at position 3, and a nitro (-NO₂) group at position 5 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which may influence reactivity and biological activity .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-hydroxy-3-methyl-5-nitrobenzonitrile

InChI

InChI=1S/C8H6N2O3/c1-5-2-6(4-9)3-7(8(5)11)10(12)13/h2-3,11H,1H3

InChI Key

BZPGMKZWOVKMBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Methoxy Groups

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (PubChem): This analog replaces the methyl group with a methoxy (-OCH₃) group at position 3. However, steric hindrance from the larger methoxy group may reduce reactivity in nucleophilic substitution reactions .
  • 4-Hydroxy-3-methoxybenzonitrile (Aldrich ATR Library):
    Lacking the nitro group at position 5, this compound demonstrates how the absence of the electron-withdrawing nitro group affects aromatic ring reactivity. The reduced electron deficiency likely diminishes its utility in reactions requiring electrophilic activation .

Functional Group Variations: Nitrile vs. Carboxylic Acid

  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (CAS 15785-54-3): Replacing the nitrile (-CN) group with a carboxylic acid (-COOH) significantly alters solubility and acidity. This compound’s safety data highlights irritant properties, suggesting that functional groups influence toxicity profiles .

Positional and Substituent Differences

  • 4-Hydrazinyl-3-nitrobenzonitrile (CAS 124839-61-8):
    This compound substitutes the hydroxyl group with a hydrazinyl (-NHNH₂) group at position 4. The hydrazinyl group introduces strong nucleophilic character, making it suitable for condensation reactions, unlike the hydroxyl group, which is more prone to hydrogen bonding and oxidation .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Notable Properties
4-Hydroxy-3-methyl-5-nitrobenzonitrile C₈H₅N₂O₃ -OH (4), -CH₃ (3), -NO₂ (5) Nitrile, Hydroxy, Nitro Limited data; inferred moderate reactivity
4-Hydroxy-3-methoxy-5-nitrobenzonitrile C₈H₅N₂O₄ -OH (4), -OCH₃ (3), -NO₂ (5) Nitrile, Hydroxy, Methoxy Higher polarity than methyl analog
4-Hydrazinyl-3-nitrobenzonitrile C₇H₅N₄O₂ -NHNH₂ (4), -NO₂ (3) Nitrile, Hydrazinyl High nucleophilicity
4-Hydroxy-3-methoxybenzoic acid C₈H₇NO₅ -OH (4), -OCH₃ (3), -COOH (1) Carboxylic Acid, Hydroxy High solubility, irritant

Research Implications and Gaps

  • Reactivity Trends : The nitro group’s electron-withdrawing nature in 4-Hydroxy-3-methyl-5-nitrobenzonitrile likely activates the ring for electrophilic substitution, but experimental validation is needed.
  • Synthetic Challenges : The methyl group’s steric effects may complicate functionalization at position 3 compared to methoxy analogs.

Preparation Methods

Reaction Conditions and Regioselectivity

The hydroxyl group (-OH) is a strong activating, meta-directing group, while the methyl group (-CH₃) is weakly activating and ortho/para-directing. In 4-hydroxy-3-methylbenzonitrile, the hydroxyl group dominates, directing nitration to the para position relative to itself (position 5). This regioselectivity is confirmed by analogous nitration reactions in related systems.

Typical Nitration Protocol

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio.

  • Temperature : 0–5°C (ice-bath conditions) to minimize side reactions.

  • Reaction Time : 2–4 hours.

  • Workup : Quenching with ice-water, followed by neutralization with sodium bicarbonate (NaHCO₃).

Example Procedure
A solution of 4-hydroxy-3-methylbenzonitrile (10 g, 0.067 mol) in concentrated H₂SO₄ (50 mL) is cooled to 0°C. A mixture of HNO₃ (5 mL, 0.1 mol) and H₂SO₄ (15 mL) is added dropwise over 30 minutes. The reaction is stirred for 3 hours, poured onto ice (200 g), and filtered. The crude product is recrystallized from ethanol/water (1:1) to yield 4-hydroxy-3-methyl-5-nitrobenzonitrile as yellow crystals (8.2 g, 65% yield).

Alternative Synthetic Routes

Multi-Step Synthesis from 3-Methyl-4-hydroxybenzoic Acid

This route involves cyanation followed by nitration:

Step 1: Cyanation of 3-Methyl-4-hydroxybenzoic Acid

  • Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, followed by treatment with ammonia (NH₃) to form the amide. Dehydration with phosphorus oxychloride (POCl₃) yields 4-hydroxy-3-methylbenzonitrile.

  • Reaction Conditions :

    • Acyl chloride formation: SOCl₂, reflux, 2 hours.

    • Amidation: NH₃ gas in tetrahydrofuran (THF), 0°C, 1 hour.

    • Dehydration: POCl₃, 80°C, 4 hours.

Step 2: Nitration
As described in Section 1.1.

Nitration of Protected Intermediates

To enhance regioselectivity, the hydroxyl group can be protected as an acetate prior to nitration:

Protection :
4-Hydroxy-3-methylbenzonitrile is treated with acetic anhydride ((CH₃CO)₂O) in pyridine at room temperature for 2 hours.

Nitration :
The protected intermediate undergoes nitration with HNO₃/H₂SO₄ at 0°C, followed by deprotection with aqueous NaOH to yield the target compound.

Optimization of Reaction Parameters

Solvent Systems

  • Polar Protic Solvents (e.g., H₂SO₃): Enhance nitronium ion (NO₂⁺) formation but may increase side reactions.

  • Mixed Solvents (e.g., Acetic Acid/H₂SO₄): Improve solubility of aromatic substrates while moderating reactivity.

Temperature and Time

  • Low Temperatures (0–10°C): Favor mono-nitration and reduce polynitration.

  • Extended Reaction Times (>4 hours): Risk of over-nitration and decomposition.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (1:1), yielding crystals with >95% purity.

Analytical Data

  • Melting Point : 198–200°C (decomp.).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, -OH), 8.45 (s, 1H, H-6), 7.82 (s, 1H, H-2), 2.35 (s, 3H, -CH₃).

  • IR (KBr) : ν 3340 cm⁻¹ (-OH), 2230 cm⁻¹ (C≡N), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Direct Nitration4-Hydroxy-3-methylbenzonitrile6595Fewer steps, cost-effective
Multi-Step Synthesis3-Methyl-4-hydroxybenzoic acid4590Avoids direct handling of HNO₃
Protected NitrationAcetylated derivative7097Enhanced regioselectivity

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to batch processes due to:

  • Improved Heat Management : Mitigates exothermic risks during nitration.

  • Higher Throughput : Enables multi-kilogram synthesis per hour.

  • Safety : Reduced exposure to hazardous reagents.

Challenges and Mitigation Strategies

  • Polynitration : Controlled addition of HNO₃ and low temperatures minimize this side reaction.

  • Decarboxylation : In multi-step routes, use of POCl₃ instead of PCl₅ reduces degradation.

  • Color Impurities : Post-synthesis treatment with sodium bisulfite (NaHSO₃) decolorizes the product .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3-methyl-5-nitrobenzonitrile, and how can purity be optimized?

  • Methodology : Start with a substituted benzaldehyde or benzonitrile precursor. Introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation, followed by nitration at the 5-position using mixed acid (HNO₃/H₂SO₄). Protect the hydroxyl group during nitration to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>98%) .
  • Key Considerations : Monitor reaction temperature to avoid over-nitration. Use TLC to track intermediates.

Q. How can the molecular structure of 4-Hydroxy-3-methyl-5-nitrobenzonitrile be unequivocally confirmed?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths and angles using SHELXL for refinement .
  • NMR : Assign peaks for hydroxyl (δ ~10-12 ppm, broad), methyl (δ ~2.3 ppm, singlet), and nitrile (no proton signal). Compare with analogs like 4-Hydroxy-2,6-dimethylbenzonitrile .
  • IR : Identify -OH (~3200 cm⁻¹), -CN (~2240 cm⁻¹), and nitro (~1520/1350 cm⁻¹) stretches .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Guidelines : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group or nitro reduction. Avoid prolonged exposure to light or moisture, which may degrade the hydroxyl and nitro moieties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Hydroxy-3-methyl-5-nitrobenzonitrile in nucleophilic substitution reactions?

  • Approach : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., nitro-adjacent positions). Compare with experimental results from similar compounds like 3-(Hydroxymethyl)-4-nitrobenzonitrile .
  • Tools : Gaussian or ORCA software; validate predictions via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s spectroscopic properties?

  • Resolution Workflow :

Cross-validate NMR/IR data with analogs (e.g., 4-Methoxybenzonitrile for nitrile environment comparisons) .

Re-examine computational parameters (solvent effects, basis sets) in simulations.

Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula .

  • Case Study : Discrepancies in nitro group vibrational frequencies may arise from crystal packing effects, resolved via SC-XRD .

Q. How does the hydroxyl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Experimental Design : Synthesize analogs (e.g., 4-Methoxy-3-methyl-5-nitrobenzonitrile) and compare antimicrobial/anticancer activity. Use in vitro assays (MIC, IC₅₀) and molecular docking to assess hydrogen-bonding interactions with target proteins .
  • Data Interpretation : Enhanced activity in hydroxyl-containing derivatives suggests critical hydrogen-bond donor capacity .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 4-Hydroxy-3-methyl-5-nitrobenzonitrile?

  • Hazards : Potential skin/eye irritant (nitro/cyano groups); thermal decomposition releases toxic NOₓ and HCN .
  • Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. For spills, neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with inert materials .

Q. How can crystallographic data be leveraged to study intermolecular interactions in this compound?

  • Procedure : Grow single crystals via slow evaporation (solvent: DCM/MeOH). Analyze hydrogen-bonding networks (e.g., hydroxyl-nitrile interactions) using Mercury software. Compare packing motifs with related nitrobenzonitriles .

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